1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
Description
This compound, structurally related to donepezil (a clinically approved acetylcholinesterase inhibitor for Alzheimer’s disease), features a benzyloxy substitution at position 5 and methoxy at position 6 on the indanone core. Its molecular architecture includes a benzyl-substituted piperidine moiety linked via a methylene group to the modified indanone scaffold .
Properties
Molecular Formula |
C30H31NO3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3 |
InChI Key |
DTOJSAUUVSMJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Condensation of 5,6-Dimethoxy-1-indanone with Pyridine Aldehydes
-
- 5,6-Dimethoxy-1-indanone
- 4-Pyridinecarboxaldehyde or related aldehydes
-
- The condensation is typically catalyzed by mild bases such as alkali metal hydroxides (potassium hydroxide or sodium hydroxide) or stronger bases like lithium diisopropylamide (LDA).
- Solvents used include demineralized water for mild base reactions or organic solvents such as tetrahydrofuran (THF) or toluene for stronger base catalysis.
- Temperatures range from 0 °C to reflux conditions depending on the base and solvent used. For example, mild base condensation occurs between 15 °C to 45 °C, while p-toluenesulphonic acid catalysis is performed at reflux temperature (~110 °C).
Process Description:
The condensation forms 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone intermediates. In a typical mild base procedure, the aldehyde and indanone are mixed in water, and the base is added slowly over 2 hours with stirring, followed by further stirring for 2.5 hours. The product precipitates upon cooling and is filtered and dried.
When LDA is used, it is prepared in situ by adding n-butyllithium to diisopropylamine in anhydrous THF at 0 °C, then the condensation is performed at −78 °C, slowly warming to room temperature.-
- Condensation yields are generally high, around 87% to 94% depending on conditions.
Benzylation of the Condensation Product
-
- 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (from condensation step)
-
- Benzyl bromide is commonly used as the benzylating agent.
- Solvents include acetonitrile, methyl isobutyl ketone, or N,N-dimethylformamide (DMF).
- Bases such as potassium carbonate may be used to facilitate the reaction.
- Reaction temperatures range from reflux (~115 °C to 117 °C) to room temperature depending on solvent and catalyst.
Process Description:
The benzylation introduces the benzyl group onto the nitrogen of the piperidine moiety, yielding 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide or related benzylated intermediates. After reaction completion, the mixture is cooled, and the product is isolated by filtration and washing.-
- Benzylation yields typically range from 80% to 90%.
Reduction or Hydrogenation to Final Compound
-
- Benzylated intermediate from benzylation step
-
- Catalysts such as platinum dioxide (PtO2) or palladium on carbon (Pd/C) are employed for hydrogenation.
- Solvents include methanol or tetrahydrofuran (THF).
- Reactions are carried out at room temperature under atmospheric pressure or mild hydrogen pressure.
Process Description:
The hydrogenation step reduces the double bond in the indanone moiety or related unsaturated intermediates to yield the saturated ketone structure characteristic of the target compound. The reaction time is typically 6 hours or until completion as monitored by HPLC.-
- Reduction yields are high, often exceeding 80%.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation | 5,6-Dimethoxy-1-indanone + 4-pyridinecarboxaldehyde | Alkali metal hydroxide (KOH/NaOH) in water, 15-45 °C or LDA in THF at −78 °C | 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | 87-94 | Mild base condensation preferred for industrial scale |
| 2 | Benzylation | Product from Step 1 | Benzyl bromide, methyl isobutyl ketone or DMF, reflux (115-117 °C) | 1-Benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide | 80-90 | Potassium carbonate base often used |
| 3 | Hydrogenation | Product from Step 2 | PtO2 or Pd/C catalyst, methanol or THF, room temp, atmospheric pressure | Saturated ketone final compound | >80 | Reaction monitored by HPLC |
Detailed Research Findings and Notes
- The condensation reaction using alkali metal hydroxides in water avoids the use of large volumes of organic solvents, making the process more environmentally friendly and cost-effective for industrial production.
- Use of strong bases like LDA requires stringent anhydrous conditions and low temperatures, increasing complexity and cost but can offer high selectivity.
- Benzylation reactions require careful control of temperature and solvent choice to maximize yield and minimize side reactions.
- Hydrogenation using platinum dioxide or palladium catalysts is a well-established method to saturate double bonds in such heterocyclic ketones, providing high yields under mild conditions.
- The process described in several patents emphasizes the importance of monitoring reaction completion by high-performance liquid chromatography (HPLC) to ensure product purity and optimize reaction times.
- Commercial availability of starting materials such as 5,6-dimethoxy-1-indanone and 4-pyridinecarboxaldehyde facilitates the synthesis.
- Large solvent volumes in some prior art processes (e.g., 104 volumes of toluene) are industrially impractical; thus, newer methods focus on solvent reduction and greener chemistry principles.
Chemical Reactions Analysis
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic molecule with significant applications in medicinal chemistry, particularly as an acetylcholinesterase inhibitor. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : C30H31NO3
- Molecular Weight : 453.57 g/mol
- CAS Number : 120013-75-4
- IUPAC Name : 2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one
Acetylcholinesterase Inhibition
One of the primary applications of this compound is as an acetylcholinesterase inhibitor , which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Case Study: Alzheimer’s Disease Treatment
Research has shown that derivatives of this compound exhibit significant activity against acetylcholinesterase, making them potential candidates for further development into therapeutic agents for Alzheimer’s disease. In a study conducted by Xu et al., it was found that certain analogs demonstrated promising results in improving cognitive function in animal models of Alzheimer’s disease .
Neuroprotective Effects
In addition to its role as an acetylcholinesterase inhibitor, this compound has been investigated for its neuroprotective properties . Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Ischemic Conditions
A study published in Neuroscience Letters highlighted the neuroprotective effects of related compounds in models of ischemic injury, suggesting that these compounds could mitigate damage following stroke or traumatic brain injury .
Development of Novel Therapeutics
The structural complexity of this compound allows for the synthesis of various analogs that can be tailored for specific therapeutic targets. This adaptability makes it a candidate for the development of new drugs aimed at treating a range of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key Observations:
Piperidine Linkage: The methylene spacer (vs. methyl in donepezil) may alter conformational flexibility, impacting binding to AChE’s catalytic site .
SAR Insights: Methoxy vs. Benzyloxy: Dimethoxy groups in donepezil optimize hydrogen bonding with AChE’s peripheral anionic site (PAS), while bulkier benzyloxy may reduce affinity due to steric clashes .
Crystallographic Data :
- Donepezil hydrobromide exhibits distinct X-ray diffraction peaks (2θ = 21.5°, 24.4°), critical for polymorph characterization . Similar analyses for the target compound are absent, limiting formulation insights.
Synthetic Accessibility: The target compound’s synthesis involves benzylation of 5-hydroxy-6-methoxyindanone followed by piperidine coupling, mirroring donepezil’s route but requiring additional protection/deprotection steps for the benzyloxy group .
Biological Activity
The compound 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene] and its derivative 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine represent a class of indanone derivatives characterized by their complex molecular structures and diverse biological activities. These compounds have garnered attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Both compounds share the molecular formula C30H31NO3 and a molecular weight of approximately 453.57 g/mol . They typically appear as pale yellow solids and are soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Inden-1-one derivatives. For example, the synthesis of various substituted 1H-indanone derivatives has shown promising results in inhibiting cancer cell proliferation. In particular, compounds derived from 2-(3/4-hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones demonstrated significant activity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549), with IC50 values ranging from 0.1 to 1 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been investigated. Some derivatives exhibited potent inhibition of COX-2 activity, a key enzyme involved in inflammatory processes. For instance, certain indanone derivatives showed IC50 values comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
The neuroprotective effects of 1H-Inden-1-one derivatives have been explored in the context of neurodegenerative diseases. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions such as Alzheimer's disease. Specific derivatives demonstrated IC50 values as low as 14.8 nM , indicating strong inhibitory effects on AChE .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural features. The presence of methoxy groups and piperidine rings enhances their reactivity and binding affinities to biological targets. For instance, the methoxy substituents can participate in electrophilic aromatic substitution reactions, while the piperidine moiety can undergo various transformations that modify pharmacological properties .
Comparative Analysis
A comparative analysis with other structurally similar compounds illustrates the unique biological profiles of 1H-Inden-1-one derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole core with methoxy group | Antidepressant |
| 4-Piperidinone | Piperidine ring structure | Analgesic effects |
| Benzylideneacetophenone | Aryl ketone structure | Antimicrobial properties |
The specific combination of an indanone framework with methoxy and piperidine functionalities appears to enhance their biological activity compared to simpler analogs .
Case Studies
Several case studies have been published regarding the synthesis and evaluation of these compounds:
- Synthesis and Evaluation : A study synthesized multiple indanone derivatives and evaluated their anticancer activity against various cell lines using National Cancer Institute (NCI) protocols. The findings revealed significant antiproliferative effects across several tested compounds .
- Neuroprotective Properties : Another research focused on the neuroprotective potential of these indanone derivatives against oxidative stress-induced damage in neuronal cells. The results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Answer:
The compound can be synthesized via multi-step coupling reactions. For example:
- Step 1 : Formation of the indanone core via Claisen-Schmidt condensation or Friedel-Crafts acylation, introducing methoxy and benzyloxy groups at positions 5 and 6 .
- Step 2 : Piperidine functionalization using reductive amination or nucleophilic substitution to attach the benzyl group .
- Step 3 : Methylene linkage between the indanone and piperidine moieties via Wittig or Knoevenagel reactions, as seen in analogous indenone-piperidine hybrids .
- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization are critical for isolating intermediates .
Advanced: How can discrepancies between theoretical and experimental elemental analysis data be resolved during compound characterization?
Answer:
Discrepancies (e.g., carbon/hydrogen content mismatches in compound 22b in ) may arise from residual solvents, hygroscopic intermediates, or incomplete combustion. Mitigation strategies include:
- Drying protocols : Lyophilization or vacuum drying to remove adsorbed water.
- Alternative techniques : Confirm purity via HPLC (≥95% peak area at 254 nm) and mass spectrometry (HRMS for exact mass) .
- Elemental analysis calibration : Use internal standards (e.g., acetanilide) to validate combustion efficiency .
Basic: What spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- 1H/13C-NMR : Key signals include:
- HPLC : Retention time consistency (e.g., 13.036 min for compound 22b in ) and UV-Vis absorption (λmax ~254 nm) confirm purity and π-conjugation .
- FTIR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
Advanced: How can reaction yields be optimized for the methylene linkage step between the indanone and piperidine moieties?
Answer:
- Catalyst screening : Use Lewis acids (e.g., TiCl₄) for Knoevenagel reactions or Pd-based catalysts for cross-couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the indanone carbonyl group .
- Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product formation .
- In situ monitoring : TLC or LC-MS tracks intermediate consumption to prevent over-reaction .
Basic: What analytical methods are recommended for assessing the compound’s stability under different storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of benzyloxy groups or oxidation of methoxy substituents) .
- Mass spectrometry : Identify degradation pathways (e.g., demethylation or piperidine ring opening) .
Advanced: How can computational modeling aid in predicting the compound’s biological activity or binding interactions?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases) via the piperidine moiety’s basic nitrogen .
- QSAR modeling : Correlate substituent electronic effects (methoxy vs. benzyloxy) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational flexibility of the methylene linker in aqueous vs. lipid environments .
Basic: What safety precautions are essential when handling intermediates with reactive functional groups (e.g., benzyl halides)?
Answer:
- PPE : Gloves, goggles, and fume hoods for volatile intermediates .
- Neutralization protocols : Quench reactive intermediates (e.g., benzyl chlorides) with aqueous NaHCO₃ .
- Waste disposal : Segregate halogenated waste for specialized treatment .
Advanced: How can NMR spectral overlap challenges (e.g., piperidine methylene protons) be resolved for accurate structural assignment?
Answer:
- 2D NMR : Use HSQC to correlate 1H and 13C signals, or NOESY to confirm spatial proximity of protons .
- Solvent variation : Switch from CDCl₃ to DMSO-d6 to resolve broad signals via hydrogen-bond disruption .
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange in the piperidine ring .
Basic: What strategies are recommended for scaling up synthesis while maintaining purity?
Answer:
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) with controlled cooling rates to enhance crystal purity .
- In-process controls (IPC) : Monitor key steps (e.g., acylation completion) via FTIR or inline HPLC .
Advanced: How can metabolic stability studies guide structural modifications to improve pharmacokinetics?
Answer:
- In vitro assays : Use liver microsomes to identify vulnerable sites (e.g., benzyloxy O-dealkylation) .
- Isotope labeling : Incorporate deuterium at metabolically labile positions (e.g., methoxy groups) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., piperidine nitrogen) with ester or carbamate linkers for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
